molecular formula C9H10FNO B13550010 5-Cyclopropoxy-2-fluoroaniline

5-Cyclopropoxy-2-fluoroaniline

Cat. No.: B13550010
M. Wt: 167.18 g/mol
InChI Key: JAHSRHPXSSGBFL-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-fluoroaniline is an organic compound with the molecular formula C₉H₁₀FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a cyclopropoxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor. For instance, 2-fluoronitrobenzene can be reacted with cyclopropanol in the presence of a base to form 5-cyclopropoxy-2-fluoronitrobenzene, which is then reduced to this compound using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenated precursors and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

5-Cyclopropoxy-2-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: A simpler analogue with only a fluorine substituent.

    3-Fluoroaniline: Similar structure but with the fluorine atom in a different position.

    4-Fluoroaniline: Another positional isomer with the fluorine atom at the para position.

Uniqueness

5-Cyclopropoxy-2-fluoroaniline is unique due to the presence of both a cyclopropoxy group and a fluorine atom, which confer distinct chemical properties and reactivity compared to its simpler analogues. This combination of substituents can lead to unique interactions and applications in various fields .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

5-cyclopropyloxy-2-fluoroaniline

InChI

InChI=1S/C9H10FNO/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2,11H2

InChI Key

JAHSRHPXSSGBFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)F)N

Origin of Product

United States

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